An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene
An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-2,5-dichlorothiophene, a pivotal chemical intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of bioactive molecules such as the carbonic anhydrase inhibitor, Brinzolamide. Detailed experimental methodologies and safety information are also presented to assist researchers in its effective and safe handling and utilization.
Chemical Identity and Properties
3-Acetyl-2,5-dichlorothiophene, also known by its IUPAC name 1-(2,5-dichloro-3-thienyl)ethanone, is a dichlorinated thiophene derivative. The presence of two chlorine atoms and an acetyl group on the thiophene ring significantly influences its reactivity, making it a versatile building block for the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 36157-40-1 | [2][3] |
| Molecular Formula | C₆H₄Cl₂OS | [2] |
| Molecular Weight | 195.07 g/mol | [3] |
| Appearance | White to yellow or orange crystalline powder | [4] |
| Melting Point | 37-40 °C | [5] |
| Boiling Point | 120-122 °C at 4 mmHg | [6] |
| Density | 1.452 g/cm³ | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water, more soluble in organic solvents like ethanol and acetone. | [7] |
| Storage | Recommended to be stored in a cool, dark place (<15°C). |
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiophene ring. The exact chemical shifts are influenced by the solvent used. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the methyl carbon. The positions of the chlorinated carbons will be significantly affected. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1700 cm⁻¹. Other characteristic peaks for C-H and C-Cl bonds will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will be a key feature for its identification. |
Synthesis and Reactivity
3-Acetyl-2,5-dichlorothiophene is typically synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene. The presence of the acetyl group and the chlorine atoms provides multiple reaction sites, making it a versatile intermediate.[1] The acetyl group can undergo reactions such as reduction, oxidation, and condensation, while the chlorine atoms can be displaced through various substitution and coupling reactions.[1]
Experimental Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene
This protocol is based on the Friedel-Crafts acylation reaction.
Materials:
-
2,5-Dichlorothiophene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dry Carbon disulfide (CS₂)
-
Cold water
-
Anhydrous Calcium chloride (CaCl₂)
Procedure:
-
A solution of 2,5-dichlorothiophene (100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous AlCl₃ (110 mmol) and acetyl chloride (100 mmol) in dry CS₂ (80 ml).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Cold water (50 ml) is then added dropwise to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.
-
The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.
-
The solvent is evaporated to yield the solid product, 3-Acetyl-2,5-dichlorothiophene.
Applications in Drug Development and Organic Synthesis
3-Acetyl-2,5-dichlorothiophene is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its most notable application is in the production of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. It is also utilized in the synthesis of substituted chalcones, which have shown a range of biological activities, including antifungal and antitubercular properties.[8] Beyond pharmaceuticals, it serves as an intermediate in the agrochemical industry and in the development of organic electronic materials.[1]
Experimental Workflow: Synthesis of Brinzolamide from 3-Acetyl-2,5-dichlorothiophene
The synthesis of Brinzolamide from 3-Acetyl-2,5-dichlorothiophene is a multi-step process that highlights the utility of this intermediate. The following diagram illustrates the key transformations.
Experimental Protocol: Synthesis of Chalcones
The Claisen-Schmidt condensation is a common method for synthesizing chalcones from 3-Acetyl-2,5-dichlorothiophene.
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Appropriate aryl or heteroaryl aldehyde
-
Methanol
-
Potassium hydroxide (KOH) or other suitable base
Procedure:
-
A mixture of 3-Acetyl-2,5-dichlorothiophene (1 equivalent) and the desired aldehyde (1 equivalent) is dissolved in methanol.
-
A catalytic amount of a strong base, such as potassium hydroxide, is added to the mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by neutralization and extraction, to isolate the chalcone product.
-
The crude product can be purified by recrystallization or column chromatography.
Safety and Handling
3-Acetyl-2,5-dichlorothiophene is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | [3] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | [3] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), safety glasses/goggles, and chemical-resistant gloves. | [3] |
It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment.
Conclusion
3-Acetyl-2,5-dichlorothiophene is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure and reactivity allow for the synthesis of a wide range of complex and biologically active molecules. This guide provides essential technical information to support researchers and developers in leveraging the full potential of this important compound in their work. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in research and development.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. (Z)-1-(2,5-Dichloro-3-thien-yl)ethanone semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Acetyl-2,5-dichlorothiophene | 36157-40-1 [chemicalbook.com]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
